4-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a methylsulfonyl group at the para position (C4) and a thiazol-2-yl moiety bearing a 4-propoxyphenyl group. Its structure integrates sulfonyl and aryl ether functionalities, which are critical for modulating solubility, electronic properties, and binding affinity in pharmacological contexts.
Properties
IUPAC Name |
4-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-12-26-16-8-4-14(5-9-16)18-13-27-20(21-18)22-19(23)15-6-10-17(11-7-15)28(2,24)25/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHOBYPJOQDQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C24H27N3O4S2
- Molecular Weight : 485.7 g/mol
The structure consists of a thiazole ring, a benzamide moiety, and a methylsulfonyl group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Case Studies : In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. For instance, a study indicated that it reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment.
-
Anti-inflammatory Effects
- Mechanism : The methylsulfonyl group is known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Research Findings : Experimental models have shown that administration of the compound significantly reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
-
Antimicrobial Activity
- Mechanism : The thiazole moiety is often associated with antimicrobial properties.
- Research Findings : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
Data Tables
The following table summarizes key findings from various studies on the biological activity of the compound:
| Activity Type | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 | 50% reduction in cell viability |
| Anticancer | A549 (Lung Cancer) | 5 | Induction of apoptosis |
| Anti-inflammatory | LPS-stimulated Macrophages | 1 | Reduction in TNF-alpha production |
| Antimicrobial | Staphylococcus aureus | 32 | Inhibition of bacterial growth |
Detailed Research Findings
Recent studies have further elucidated the mechanisms through which this compound exerts its biological effects:
- A study published in Journal of Medicinal Chemistry highlighted that the compound acts as a dual inhibitor targeting specific kinases involved in cancer progression, making it a candidate for combination therapies.
- Another research article reported that the compound's anti-inflammatory effects were mediated through the NF-kB signaling pathway, suggesting its potential use in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzamide Core
Sulfonyl Group Position and Identity
- 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a): The methylsulfonyl group is meta (C3) to the benzamide carbonyl.
- 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) : Ethylsulfonyl at C4 increases steric hindrance and lipophilicity relative to methylsulfonyl, which may reduce solubility but improve binding in hydrophobic pockets .
- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide: A diethylsulfamoyl group replaces methylsulfonyl, introducing tertiary amine functionality.
Key Data
*Calculated using ChemAxon software.
Thiazole Ring Modifications
Aryl Substituents on Thiazole
- This contrasts with the electron-donating propoxy group in the target compound, which favors hydrophobic interactions .
- N-(4-(4-Methylphenyl)thiazol-2-yl)-4-(bis(2-methoxyethyl)sulfamoyl)benzamide : A p-tolyl group offers moderate hydrophobicity, while the bis-methoxyethyl sulfamoyl group improves aqueous solubility compared to methylsulfonyl .
Key Data
*Hypothetical values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
